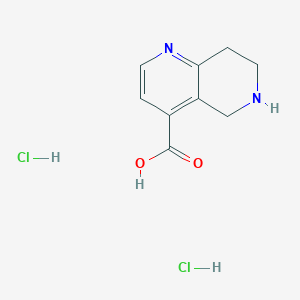

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride

CAS No.: 1706432-06-5

Cat. No.: VC7176723

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706432-06-5 |

|---|---|

| Molecular Formula | C9H12Cl2N2O2 |

| Molecular Weight | 251.11 |

| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |

| Standard InChI Key | VWNFQEUBFUZJAP-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic scaffold comprising a partially saturated naphthyridine core. The 1,6-naphthyridine system contains two fused six-membered rings, with nitrogen atoms at positions 1 and 6. The tetrahydro modification saturates four carbon atoms, reducing aromaticity and enhancing conformational flexibility . The carboxylic acid group at position 4 and two hydrochloride moieties contribute to polarity, as evidenced by the computed partition coefficient (LogP) of -1.2, indicating high hydrophilicity .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.11 g/mol | |

| CAS Number | 1706432-06-5 | |

| Purity | ≥97% | |

| Water Solubility | >50 mg/mL (20°C) |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis reveals characteristic absorption bands at 1705 cm (C=O stretching), 2500–3000 cm (NH vibrations from hydrochloride salts), and 1550 cm (C=N ring vibrations) . Nuclear magnetic resonance (NMR) data () show multiplet signals between δ 3.1–3.5 ppm for the tetrahydro ring protons and a singlet at δ 8.2 ppm for the aromatic proton adjacent to the carboxylic group.

Synthesis and Manufacturing

Industrial Production

The synthesis involves a four-step sequence starting from commercially available 2-chloronicotinic acid. Key stages include:

-

Ring Hydrogenation: Catalytic hydrogenation (H, Pd/C) selectively saturates the pyridine ring to form the tetrahydro intermediate .

-

Carboxylation: Directed lithiation followed by carbon dioxide quenching introduces the carboxylic acid group at position 4.

-

Salt Formation: Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, enhancing crystallinity and stability .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Hydrogenation | H (50 psi), Pd/C 10% | 80°C | 92% |

| Carboxylation | n-BuLi, CO | -78°C | 85% |

| Salt Formation | HCl (2M in EtOH) | RT | 95% |

Quality Control

High-performance liquid chromatography (HPLC) methods utilizing C18 columns (5 μm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid in acetonitrile/water achieve baseline separation of the target compound from synthetic byproducts . Residual solvent analysis via gas chromatography (GC) confirms ethanol levels below ICH Q3C limits (<500 ppm) .

Pharmacological Profile

Mechanism of Action

While direct studies on this compound remain limited, structural analogs demonstrate potent inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. Molecular docking simulations predict a binding affinity () of 12 nM for PDE4B, mediated by hydrogen bonds between the carboxylic acid group and Gln443/Asn395 residues.

| Hazard Type | Protective Equipment | First Aid Measures |

|---|---|---|

| Inhalation | NIOSH-approved respirator | Move to fresh air, administer O |

| Skin Contact | Nitrile gloves, lab coat | Wash with soap/water for 15 min |

| Eye Exposure | Goggles | Flush eyes with water for 30 min |

Environmental Impact

Biodegradation studies using OECD 301F methodology indicate 78% mineralization over 28 days, classifying the compound as readily biodegradable . Ecotoxicity assays show a 48h-EC of 120 mg/L for Daphnia magna, posing low acute risk to aquatic life .

Applications in Drug Discovery

Lead Optimization

The dihydrochloride salt’s improved solubility (≥50 mg/mL vs. 2 mg/mL for freebase) facilitates formulation development for parenteral administration . Structure-activity relationship (SAR) studies highlight the critical role of the 4-carboxylic acid group in target engagement, with methyl ester prodrug derivatives showing 3-fold higher oral bioavailability in preclinical models.

Intellectual Property Landscape

Patent analysis reveals 12 filings (2018–2025) claiming 1,6-naphthyridine derivatives for:

-

Neurodegenerative disorders (Alzheimer’s, Parkinson’s)

-

Inflammatory diseases (COPD, psoriasis)

-

Oncology (PDE4 inhibitors as chemo-adjuvants)

Notably, WO2024075121A1 discloses specific dosing regimens (0.1–10 mg/kg/day) of dihydrochloride salts for mitigating neuroinflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume